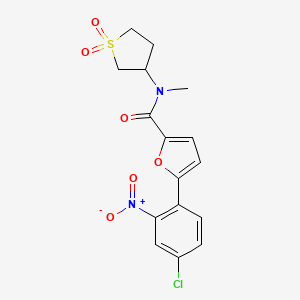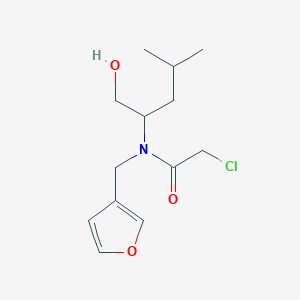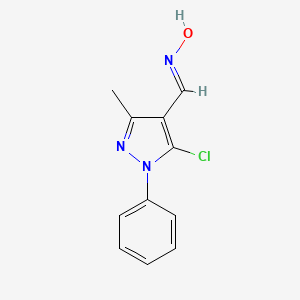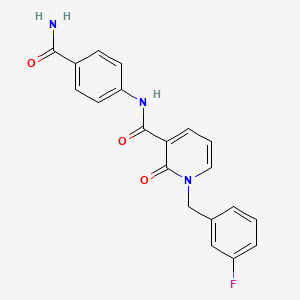![molecular formula C18H13N3O2 B2581928 2-[(8-Hydroxyquinolin-2-yl)amino]quinolin-8-ol CAS No. 85139-11-3](/img/structure/B2581928.png)
2-[(8-Hydroxyquinolin-2-yl)amino]quinolin-8-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-[(8-Hydroxyquinolin-2-yl)amino]quinolin-8-ol” is a compound that has been used in analytical chemistry. It is also known as oxine. Compounds containing the 8-hydroxyquinoline (8-HQ) nucleus exhibit a wide range of biological activities, including antimicrobial, anticancer, and antifungal effects .
Synthesis Analysis
The synthesis of this compound has been reported in the literature. For instance, a set of new class benzimidazole-derived dinuclear cobalt complexes, where one of them is “2-[(8-Hydroxyquinolin-2-yl)amino]quinolin-8-ol”, have been synthesized .Molecular Structure Analysis
The molecular structure of “2-[(8-Hydroxyquinolin-2-yl)amino]quinolin-8-ol” is characterized by the presence of the 8-hydroxyquinoline (8-HQ) moiety, which is a bicyclic compound that consists of a pyridine ring fused to phenol, in which the hydroxyl group is attached to position 8 .Chemical Reactions Analysis
The compound “2-[(8-Hydroxyquinolin-2-yl)amino]quinolin-8-ol” has been used as a molecular electrocatalyst in a homogeneous system for electrocatalytic proton reduction .Physical And Chemical Properties Analysis
The molecular formula of “2-[(8-Hydroxyquinolin-2-yl)amino]quinolin-8-ol” is C18H13N3O2 and its molecular weight is 303.321. The close proximity of the hydroxyl group to the heterocyclic nitrogen makes 8-hydroxyquinolines good monoprotic bidentate chelating agents, which form four- and six-covalent complexes with a wide range of metal ions .Applications De Recherche Scientifique
Cytoprotective Activity
The 8-hydroxyquinoline pharmacophore scaffold, which includes “2-[(8-Hydroxyquinolin-2-yl)amino]quinolin-8-ol”, has been shown to possess a range of activities such as metal chelation, enzyme inhibition, cytotoxicity, and cytoprotection . It has been optimized for cytoprotective activity for its potential application in central nervous system related diseases .
Metal Chelation
8-Hydroxyquinoline derivatives, including “2-[(8-Hydroxyquinolin-2-yl)amino]quinolin-8-ol”, have been shown to possess metal chelation properties . This property can be utilized in various fields, including medicinal chemistry and environmental science.
Enzyme Inhibition
These compounds have also been found to inhibit certain enzymes . This property makes them valuable in the development of drugs targeting specific enzymatic pathways.
Cytotoxicity
8-Hydroxyquinoline derivatives have been found to exhibit cytotoxicity . This property is particularly useful in the field of cancer research, where cytotoxic agents are used to kill cancer cells.
Inhibition of 2OG-dependent Enzymes
2-Oxoglutarate (2OG) and iron-dependent oxygenases are considered to be promising therapeutic biotargets for various human diseases . “2-[(8-Hydroxyquinolin-2-yl)amino]quinolin-8-ol” has been found to be an effective broad-spectrum inhibitor of the 2OG oxygenase subfamilies .
Neuroprotection
8-Hydroxyquinoline and many of its derivatives have a wide range of pharmacological applications, such as iron-chelators for neuroprotection . This property is particularly relevant in the context of neurodegenerative diseases like Alzheimer’s and Parkinson’s.
Orientations Futures
Propriétés
IUPAC Name |
2-[(8-hydroxyquinolin-2-yl)amino]quinolin-8-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O2/c22-13-5-1-3-11-7-9-15(20-17(11)13)19-16-10-8-12-4-2-6-14(23)18(12)21-16/h1-10,22-23H,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XODXDUUPXGKMFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)O)N=C(C=C2)NC3=NC4=C(C=CC=C4O)C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2'-Iminodiquinolin-8-ol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7'-Ethoxy-1-methyl-2'-phenyl-1',10b'-dihydrospiro[piperidine-4,5'-pyrazolo[1,5-c][1,3]benzoxazine]](/img/structure/B2581846.png)

![3-(cyclohexylmethyl)-8,9-dimethoxy-5-thioxo-5,6-dihydroimidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B2581848.png)
![N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2-(methylthio)nicotinamide](/img/structure/B2581849.png)
![N-((1-(thiophen-2-yl)cyclohexyl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2581851.png)
![1-((2-(3-chlorophenyl)-5-methyloxazol-4-yl)methyl)-5-(3-methoxyphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2581855.png)
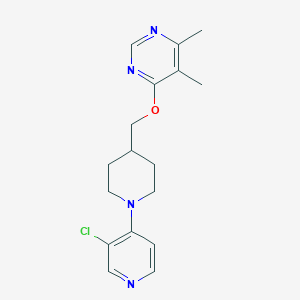
![N-[1-(butan-2-yl)-5-methyl-1H-pyrazol-4-yl]-6-chloro-5-fluoropyridine-3-sulfonamide](/img/structure/B2581859.png)
![2-[4-(2-chlorophenyl)piperazin-1-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2581861.png)
